![molecular formula C13H18N2O2 B596732 (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1292324-49-2](/img/structure/B596732.png)
(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester
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Description
Benzyl esters are derived from carboxylic acids where the carboxyl hydrogen is replaced by a benzyl group . They are widely used in various applications due to their ester functional group .
Synthesis Analysis
Benzyl esters can be synthesized through esterification reactions between carboxylic acids and alcohols . Triethylamine is known to mediate such reactions .Molecular Structure Analysis
The molecular structure of benzyl esters generally consists of a benzyl group (C6H5CH2-) attached to an ester functional group (COO-) .Chemical Reactions Analysis
Benzyl esters can undergo various chemical reactions. For instance, they can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols . They can also undergo reactions with proteases, leading to various protein modifications .Physical And Chemical Properties Analysis
Benzyl esters are typically clear, colorless liquids with distinct smells . They have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols .Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOYHWLQXYOPI-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735226 |
Source
|
Record name | Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester | |
CAS RN |
1292324-49-2 |
Source
|
Record name | Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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